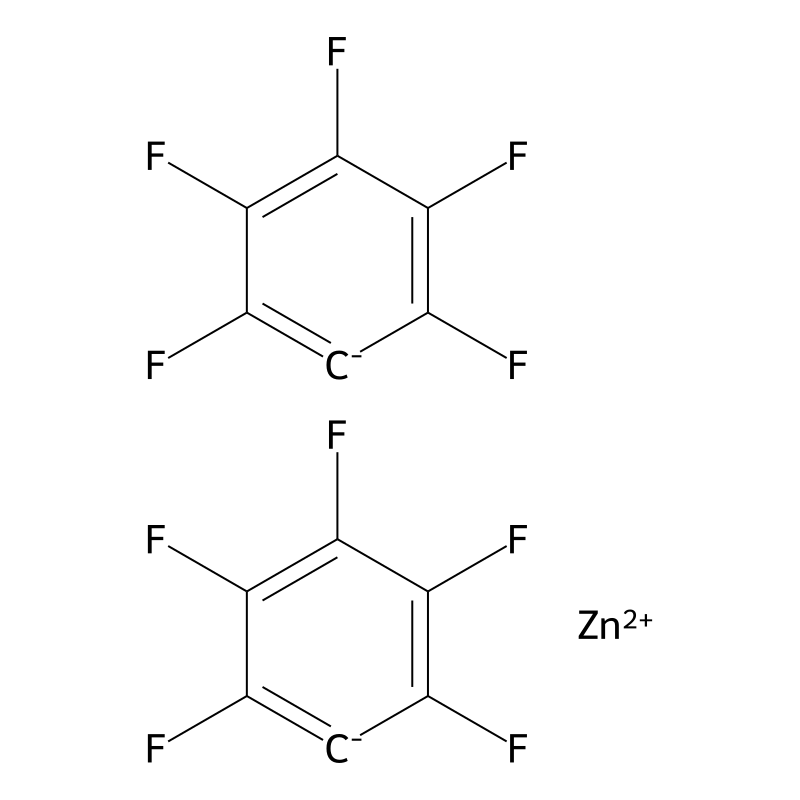Bis(pentafluorophenyl)zinc

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
Lewis Acid and Catalyst:
Due to the presence of the electron-withdrawing fluorine atoms on the phenyl rings, bis(pentafluorophenyl)zinc exhibits Lewis acidic character. This property makes it a valuable reagent in various organic reactions, including Friedel-Crafts reactions, Diels-Alder cyclizations, and ring-opening polymerizations [, ].
Fluorinated Organometallic Chemistry:
Bis(pentafluorophenyl)zinc serves as a precursor for the synthesis of other fluorinated organozinc compounds. These fluorinated derivatives are of interest in research due to their unique properties, such as enhanced stability and reactivity compared to their non-fluorinated counterparts [].
Origin and Significance:
Organometallic compounds like Bis(pentafluorophenyl)zinc bridge the gap between organic and inorganic chemistry. They are synthesized for their unique properties that make them valuable in various research areas. Bis(pentafluorophenyl)zinc finds application in organic synthesis, particularly as a Lewis acid catalyst for various reactions [1].
Citation:
- Coates, G. W. (2000). Islanded pentafluorophenyl ligands in transition metal chemistry. Chemical Reviews, 100(10), 2941-2984.
Molecular Structure Analysis
Key Features:
Bis(pentafluorophenyl)zinc exhibits a linear molecular structure. The zinc atom adopts a sp hybridization with two sigma bonds to each fluorocarbon (C-F) group of the pentafluorophenyl rings. The presence of six highly electronegative fluorine atoms creates a strong electron-withdrawing effect, making the zinc center Lewis acidic [2].
Citation:
- Ercoli, C., & Lambert, D. (1982). New fluorinated transition metal complexes. III. Synthesis and characterization of bis(pentafluorophenyl) complexes of zinc, cadmium, and mercury. Inorganic Chemistry, 21(12), 4528-4531.
Chemical Reactions Analysis
Synthesis:
Bis(pentafluorophenyl)zinc can be synthesized by the reaction of diethylzinc with fluorobenzene under Lewis acid catalysis:
Zn(Et)2 + 2C6F5H -> Zn(C6F5)2 + 2H (Et = Ethyl) [2]
Citation:
- Ercoli, C., & Lambert, D. (1982). New fluorinated transition metal complexes. III. Synthesis and characterization of bis(pentafluorophenyl) complexes of zinc, cadmium, and mercury. Inorganic Chemistry, 21(12), 4528-4531.
Decomposition:
Other Relevant Reactions:
As a Lewis acid catalyst, Bis(pentafluorophenyl)zinc participates in various organic reactions. For instance, it can activate carbonyl groups in aldehydes and ketones, facilitating nucleophilic addition reactions [3].
Citation:
- Yasuda, H., Yamamoto, T., & Saegusa, T. (1994). Lewis acid-catalyzed polymerization of propylene oxide by rare earth metal alkoxides: Effect of cocatalysts. Journal of Polymer Science Part A: Polymer Chemistry, 32(1), 101-108.
Physical And Chemical Properties Analysis
Melting Point
100-105 °C (literature value) [1]








